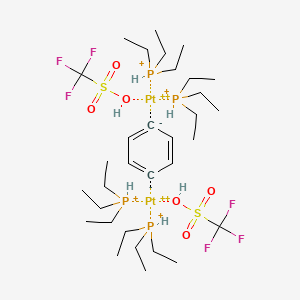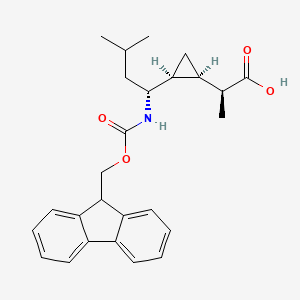![molecular formula C26H23Cl4N5O5 B13429457 [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate is a complex organic compound that features a purine base, multiple methoxy groups, and dichlorophenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate typically involves multi-step organic reactions. The starting materials may include purine derivatives, dichlorophenylmethanol, and acetylating agents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to carbonyl groups.
Reduction: Reduction of the purine base or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions may vary but often involve specific solvents, temperatures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Possible applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine derivatives: Compounds with similar purine bases and functional groups.
Methoxy-substituted aromatics: Compounds with similar aromatic substitution patterns.
Acetate esters: Compounds with similar ester functional groups.
Uniqueness
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C26H23Cl4N5O5 |
|---|---|
Molekulargewicht |
627.3 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C26H23Cl4N5O5/c1-13(36)39-23-22(38-9-15-3-5-17(28)7-19(15)30)20(10-37-8-14-2-4-16(27)6-18(14)29)40-26(23)35-12-34-21-24(31)32-11-33-25(21)35/h2-7,11-12,20,22-23,26H,8-10H2,1H3,(H2,31,32,33)/t20-,22-,23-,26-/m1/s1 |
InChI-Schlüssel |
QVXKJJWETUBTPR-HUBRGWSESA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COCC4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl |
Kanonische SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COCC4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline](/img/structure/B13429384.png)

![1-[6-[[[5-fluoro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yloxymethylphosphonic acid](/img/structure/B13429392.png)

![Ethyl (2E,4E)-3-Methyl-5-[(1S,2S)-2-methyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)cyclopropyl]-2,4-pentadienoate](/img/structure/B13429412.png)
![Pyrrolo[2,3-b]pyrrole](/img/structure/B13429425.png)



![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)

